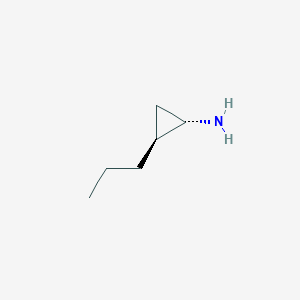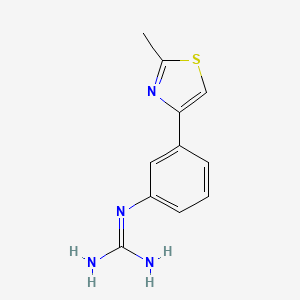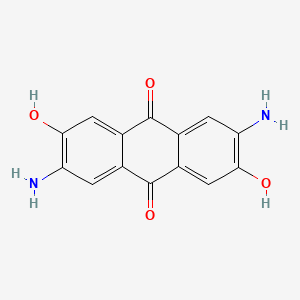
2,6-Diamino-3,7-dihydroxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diamino-3,7-dihydroxyanthracene-9,10-dione is an organic compound with the molecular formula C14H10N2O2. It is a derivative of anthraquinone, characterized by the presence of amino and hydroxyl groups at specific positions on the anthracene ring. This compound is known for its applications in the synthesis of dyes and pigments, as well as its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-3,7-dihydroxyanthracene-9,10-dione typically involves the amination of anthraquinone derivatives. One common method is the reaction of anthraquinone-2,6-disulfonic acid with ammonia, resulting in the formation of the desired diamino compound. The reaction conditions often include elevated temperatures and the use of a solvent such as pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of anthraquinone-2,6-disulfonic acid and ammonia in a controlled environment to ensure high yield and purity. The crude product is then purified through filtration and drying processes.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Diamino-3,7-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which have applications in dye synthesis and other chemical processes.
Applications De Recherche Scientifique
2,6-Diamino-3,7-dihydroxyanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential antibacterial, antifungal, and anticancer properties.
Medicine: Studied for its role in drug development, particularly in the synthesis of antitumor agents.
Industry: Utilized in the production of colorants and as an analytical reagent for metal ion detection.
Mécanisme D'action
The mechanism of action of 2,6-Diamino-3,7-dihydroxyanthracene-9,10-dione involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit glutathione reductase, leading to oxidative stress in cancer cells. The compound’s ability to intercalate into DNA also contributes to its anticancer activity by disrupting DNA replication and transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diaminoanthraquinone: Lacks the hydroxyl groups present in 2,6-Diamino-3,7-dihydroxyanthracene-9,10-dione.
1,4-Diaminoanthraquinone: Differently substituted, leading to variations in chemical reactivity and applications.
2,3-Diamino-1,4-naphthoquinone: A naphthoquinone derivative with similar amino substitutions.
Uniqueness
This compound is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C14H10N2O4 |
|---|---|
Poids moléculaire |
270.24 g/mol |
Nom IUPAC |
2,6-diamino-3,7-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H10N2O4/c15-9-1-5-7(3-11(9)17)14(20)6-2-10(16)12(18)4-8(6)13(5)19/h1-4,17-18H,15-16H2 |
Clé InChI |
IHPMOEKVBKBGIE-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1N)O)C(=O)C3=CC(=C(C=C3C2=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


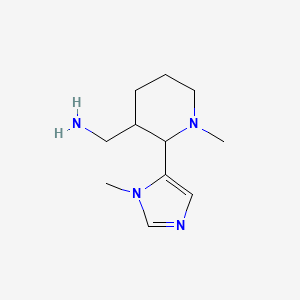
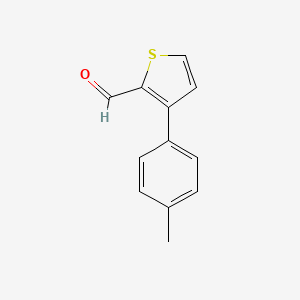
![3-(5-Fluoro-1H-benzo[d]imidazol-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B15279467.png)
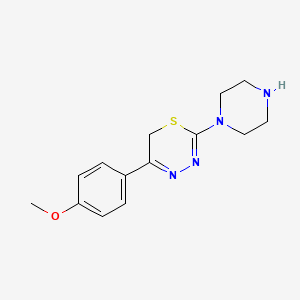
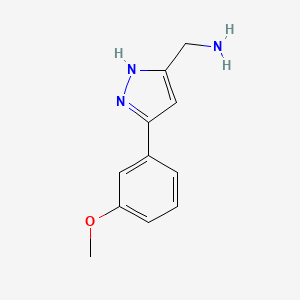
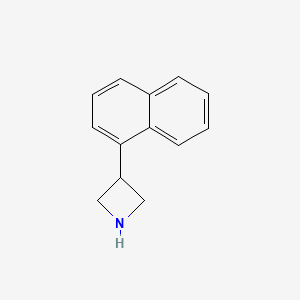
![(1R,1'S,4S)-6'-bromo-4-methoxy-5''-methyl-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B15279509.png)
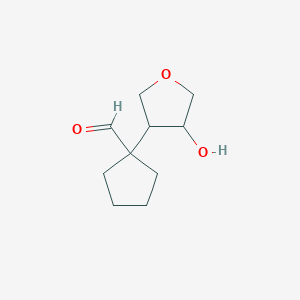

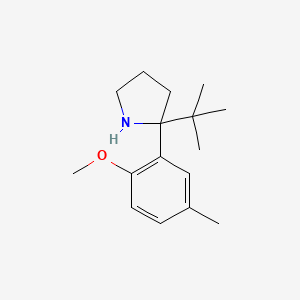
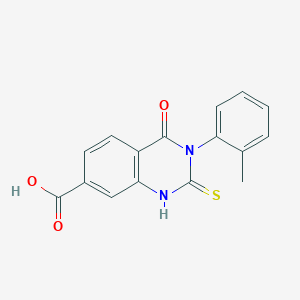
![Methyl 2,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B15279544.png)
